Fmoc-D-Met-OH
Overview
Description
Fmoc-D-Met-OH, also known as N-α-Fmoc-D-methionine, is a derivative of the amino acid methionine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The compound has the empirical formula C20H21NO4S and a molecular weight of 371.45 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-D-Met-OH is typically synthesized through the protection of the amino group of D-methionine using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced by reacting D-methionine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Met-OH undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The Fmoc group can be removed through reduction reactions using secondary amines like piperidine.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired application.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution: Reagents like Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) are used for introducing the Fmoc group.
Major Products Formed:
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free D-methionine after the removal of the Fmoc group.
Substitution: Various Fmoc-protected amino acids depending on the substitution reaction.
Scientific Research Applications
Fmoc-D-Met-OH has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of Fmoc-D-Met-OH involves the protection of the amino group in D-methionine during peptide synthesis. The Fmoc group forms a stable carbamate with the amino group, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed using bases like piperidine, which triggers β-elimination of the carbamate, releasing the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-L-Met-OH: The L-isomer of methionine with similar protective properties.
Fmoc-D-Leu-OH: Another Fmoc-protected D-amino acid used in peptide synthesis.
Fmoc-D-Cys (Trt)-OH: Fmoc-protected D-cysteine with a trityl protecting group on the thiol.
Uniqueness: Fmoc-D-Met-OH is unique due to its specific use of D-methionine, which can introduce chirality into peptides and proteins, providing a tool for studying stereochemistry and protein folding. Its sulfur-containing side chain also allows for specific chemical modifications and interactions .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426316 | |
Record name | Fmoc-D-Met-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-40-6 | |
Record name | D-FMOC-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-D-Met-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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